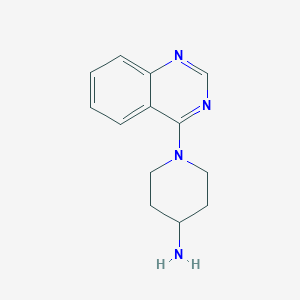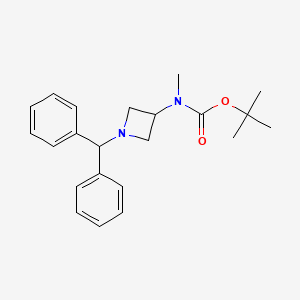
Cyclo(RGDfC)
描述
环(精氨酸-甘氨酸-天冬氨酸-D-苯丙氨酸-半胱氨酸),也称为环(RGDfC),是一种由精氨酸、甘氨酸、天冬氨酸、D-苯丙氨酸和半胱氨酸组成的环状肽。该化合物以其对整合素受体的高亲和力而闻名,特别是αvβ3整合素,该受体在细胞粘附和信号传导中起着至关重要的作用。 环(精氨酸-甘氨酸-天冬氨酸-D-苯丙氨酸-半胱氨酸)广泛应用于科学研究,尤其是在与癌症、干细胞和组织工程相关的研究中 .
作用机制
环(精氨酸-甘氨酸-天冬氨酸-D-苯丙氨酸-半胱氨酸)通过与细胞表面的整合素受体(特别是αvβ3整合素)结合发挥作用。这种结合破坏了细胞整合素的相互作用,导致抑制细胞粘附、迁移和信号通路。 在胚胎干细胞中,该化合物下调了多能性标志物(如Oct4、Sox2和Nanog)的表达,从而抑制了它们的致瘤潜力 .
类似化合物:
环(精氨酸-甘氨酸-天冬氨酸-D-苯丙氨酸-缬氨酸): 该肽含有缬氨酸而不是半胱氨酸,用于研究整合素介导的细胞粘附和信号传导.
独特性: 环(精氨酸-甘氨酸-天冬氨酸-D-苯丙氨酸-半胱氨酸)的独特性在于它对αvβ3整合素的高亲和力,以及它通过二硫键形成稳定环状结构的能力。 这种稳定性增强了它在破坏整合素相互作用方面的有效性,使其成为各种研究应用中宝贵的工具 .
生化分析
Biochemical Properties
Cyclo(RGDfC) plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It specifically binds to the αVβ3 integrin, a receptor involved in cell adhesion and signaling. This interaction disrupts integrin-mediated cell adhesion, which can inhibit tumor growth and metastasis . Additionally, Cyclo(RGDfC) has been used in the synthesis of ligand-decorated nanogels for targeted drug delivery, enhancing the specificity and efficacy of therapeutic agents .
Cellular Effects
Cyclo(RGDfC) exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Cyclo(RGDfC) inhibits the expression of pluripotent markers in embryonic stem cells and reduces the tumorigenic potential of these cells in vivo . Moreover, it disrupts integrin interactions, leading to changes in cell adhesion, migration, and proliferation .
Molecular Mechanism
The molecular mechanism of Cyclo(RGDfC) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Cyclo(RGDfC) binds to the αVβ3 integrin, blocking its interaction with extracellular matrix proteins and inhibiting downstream signaling pathways . This inhibition affects various cellular processes, including cell survival, proliferation, and migration. Additionally, Cyclo(RGDfC) has been shown to down-regulate the expression of transcription factors such as Oct4, Sox2, and Nanog in embryonic stem cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclo(RGDfC) change over time. The compound exhibits stability under specific storage conditions, with a shelf life of up to four years . Over time, Cyclo(RGDfC) can degrade, leading to a reduction in its efficacy. Long-term studies have shown that Cyclo(RGDfC) can have sustained effects on cellular function, including prolonged inhibition of tumor growth and metastasis .
Dosage Effects in Animal Models
The effects of Cyclo(RGDfC) vary with different dosages in animal models. At lower doses, Cyclo(RGDfC) effectively inhibits tumor growth and metastasis without causing significant toxicity . At higher doses, adverse effects such as cytotoxicity and organ damage have been observed . These findings highlight the importance of optimizing the dosage of Cyclo(RGDfC) to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
Cyclo(RGDfC) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound is metabolized by enzymes such as proteases, which cleave the peptide bonds and modify its structure . These metabolic processes can affect the stability and efficacy of Cyclo(RGDfC), influencing its overall impact on cellular function and therapeutic potential .
Transport and Distribution
Cyclo(RGDfC) is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound can be internalized by cells via receptor-mediated endocytosis, facilitated by its binding to the αVβ3 integrin . Once inside the cells, Cyclo(RGDfC) can localize to specific compartments or organelles, where it exerts its effects on cellular processes .
Subcellular Localization
The subcellular localization of Cyclo(RGDfC) is critical for its activity and function. The compound contains targeting signals and post-translational modifications that direct it to specific cellular compartments, such as the cytoplasm or nucleus . This localization allows Cyclo(RGDfC) to interact with its target biomolecules and modulate cellular processes effectively .
准备方法
合成路线和反应条件: 环(精氨酸-甘氨酸-天冬氨酸-D-苯丙氨酸-半胱氨酸)的合成通常涉及固相肽合成 (SPPS)。该过程从将第一个氨基酸连接到树脂开始,然后依次添加受保护的氨基酸。然后通过在半胱氨酸残基之间形成二硫键使肽链环化。 最终产物从树脂上裂解并使用高效液相色谱 (HPLC) 进行纯化 .
工业生产方法: 环(精氨酸-甘氨酸-天冬氨酸-D-苯丙氨酸-半胱氨酸)的工业生产遵循与实验室合成相似的原理,但规模更大。自动肽合成仪和大型HPLC系统被用来确保高产率和纯度。 使用先进的纯化技术和严格的质量控制措施对于满足研究和治疗应用所需的标准至关重要 .
化学反应分析
反应类型: 环(精氨酸-甘氨酸-天冬氨酸-D-苯丙氨酸-半胱氨酸)主要进行涉及其官能团的反应,例如氧化、还原和取代。 环状结构中的二硫键可以被还原形成游离的巯基,这些巯基可以进一步与各种亲电子试剂反应 .
常见试剂和条件:
氧化: 过氧化氢或碘可用于将巯基氧化形成二硫键。
还原: 二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP) 可以将二硫键还原为游离的巯基。
科学研究应用
环(精氨酸-甘氨酸-天冬氨酸-D-苯丙氨酸-半胱氨酸)在科学研究中有着广泛的应用:
干细胞研究: 环(精氨酸-甘氨酸-天冬氨酸-D-苯丙氨酸-半胱氨酸)用于研究整合素在干细胞分化和多能性中的作用。
组织工程: 该化合物被用于开发生物粘合涂层和支架,以增强细胞在人工表面的附着和增殖.
药物递送: 环(精氨酸-甘氨酸-天冬氨酸-D-苯丙氨酸-半胱氨酸)用于设计靶向药物递送系统,例如配体修饰纳米凝胶和单分子胶束,以提高治疗剂的特异性和功效.
相似化合物的比较
Cyclo(Arg-Gly-Asp-D-Phe-Val): This peptide contains valine instead of cysteine and is used to study integrin-mediated cell adhesion and signaling.
Uniqueness: Cyclo(Arg-Gly-Asp-D-Phe-Cys) is unique due to its high affinity for αvβ3 integrin and its ability to form a stable cyclic structure through a disulfide bond. This stability enhances its effectiveness in disrupting integrin interactions and makes it a valuable tool in various research applications .
属性
IUPAC Name |
2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N8O7S/c25-24(26)27-8-4-7-14-20(36)28-11-18(33)29-16(10-19(34)35)22(38)31-15(9-13-5-2-1-3-6-13)21(37)32-17(12-40)23(39)30-14/h1-3,5-6,14-17,40H,4,7-12H2,(H,28,36)(H,29,33)(H,30,39)(H,31,38)(H,32,37)(H,34,35)(H4,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYJVAMZRBTOPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N8O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


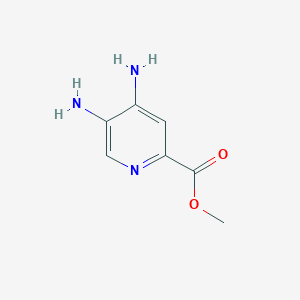
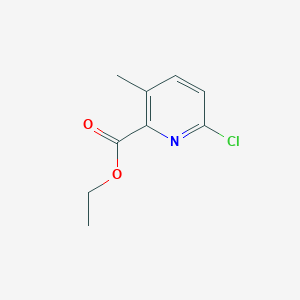

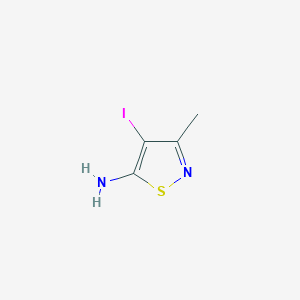
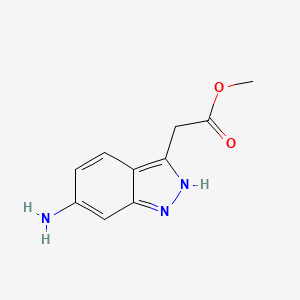
![11,22-dibromo-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B3029996.png)
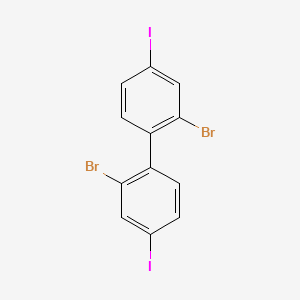
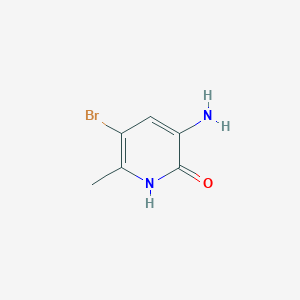
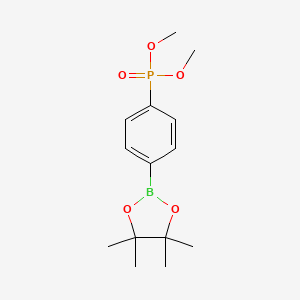
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea](/img/structure/B3030004.png)
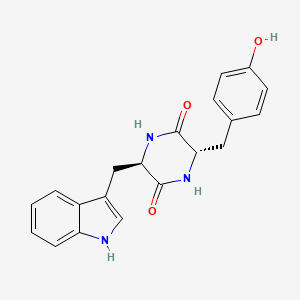
![Ethyl 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B3030007.png)
